
4-(aminomethyl)-4-Piperidinecarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-4-Piperidinecarboxylic acid can be achieved through several methods. One common approach involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-4-Piperidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids. These products have various applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
4-(aminomethyl)-4-Piperidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly as an antifibrinolytic agent.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-4-Piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it binds to plasminogen and inhibits its conversion to plasmin, thereby reducing fibrinolysis and preventing excessive bleeding . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(aminomethyl)-4-Piperidinecarboxylic acid include:
- 4-(aminomethyl)benzoic acid
- 4-(aminomethyl)phenylacetic acid
- 4-(aminomethyl)cyclohexanecarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Biological Activity
4-(Aminomethyl)-4-Piperidinecarboxylic acid, also known as aminomethylpiperidinecarboxylic acid or a related derivative, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications of its use in various therapeutic contexts.
Chemical Structure and Properties
The structure of this compound features a piperidine ring with an amino group and a carboxylic acid substituent, which can influence its interaction with biological targets. The compound's ability to act as a GABA receptor modulator has been of particular interest in neuropharmacology.
GABA Receptor Interaction
Research indicates that this compound exhibits selective binding to GABA receptors. It has been shown to interact with the GABA_A receptor, influencing neurotransmission and demonstrating potential anxiolytic effects. Compounds structurally related to this compound have been evaluated for their ability to modulate GABAergic activity, with findings suggesting that it may act as a partial agonist in certain contexts .
Antiproliferative Effects
In studies evaluating the antiproliferative effects against various cancer cell lines, derivatives of piperidine compounds have shown promising results. For example, hybrid compounds incorporating piperidine structures have demonstrated significant cytotoxicity against cancer cells by targeting key kinases such as EGFR and BRAF . The presence of the carboxylic acid group may enhance the bioactivity of these compounds by improving solubility and receptor binding affinity.
Study 1: Anticancer Activity
A series of experiments were conducted to evaluate the antiproliferative effects of this compound derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation. For instance, one derivative showed an IC50 value of 0.33 µM against BRAF V600E mutated cells, highlighting its potential as a therapeutic agent in targeted cancer therapies .
Study 2: Neuropharmacological Effects
In another study focusing on the neuropharmacological properties, this compound was tested for its ability to modulate GABA_A receptor activity. The findings revealed that it could enhance GABAergic transmission, which may contribute to its anxiolytic-like effects in animal models. This suggests a possible application in treating anxiety disorders or other conditions associated with dysregulated GABA signaling .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-(aminomethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c8-5-7(6(10)11)1-3-9-4-2-7/h9H,1-5,8H2,(H,10,11) |
InChI Key |
MVSUXCVXOPOLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CN)C(=O)O |
Origin of Product |
United States |
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